molecular formula C22H24ClNO3 B12755142 Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride CAS No. 102338-82-9

Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride

Cat. No.: B12755142
CAS No.: 102338-82-9
M. Wt: 385.9 g/mol
InChI Key: MQVXVBAMSOWIEA-UHFFFAOYSA-N
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Description

Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride typically involves the esterification of benzilic acid with 2-methylene-3-quinuclidinol. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and reduce costs. These methods can include continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted quinuclidinyl esters .

Scientific Research Applications

Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the manufacture of various pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and receptor activity. The compound’s structure allows it to bind to these receptors and exert its effects through competitive inhibition or receptor antagonism .

Comparison with Similar Compounds

Properties

CAS No.

102338-82-9

Molecular Formula

C22H24ClNO3

Molecular Weight

385.9 g/mol

IUPAC Name

(2-methylidene-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H23NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,1,12-15H2;1H

InChI Key

MQVXVBAMSOWIEA-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Origin of Product

United States

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